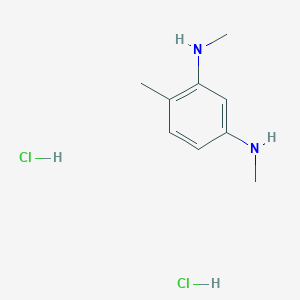

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 and a molecular weight of 223.14 g/mol . This compound is often used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride typically involves the methylation of benzene-1,3-diamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Research

- Cell Viability Assays : One of the primary applications of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride is in cell viability assays. The compound can be reduced by mitochondrial enzymes to produce a colored product, which allows for the quantification of viable cells. This property is particularly useful in studies involving cytotoxicity and drug testing.

- Antioxidant Studies : The compound's structure allows it to act as an antioxidant in biological systems. Research has indicated that similar diamines can scavenge free radicals, which may be explored further with this specific compound.

Material Science

- Polymer Chemistry : N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride can serve as a curing agent or hardener in epoxy resins. Its amine functional groups facilitate cross-linking reactions that enhance the mechanical properties of polymers .

- Dyes and Pigments : The compound's ability to form colored complexes may find applications in dye manufacturing. Its reactivity with various substrates can lead to the development of new pigments for industrial use .

Analytical Chemistry

- Chromatography : Due to its unique chemical properties, this compound can be utilized as a standard or reagent in chromatographic techniques for the separation and analysis of other compounds. Its distinct structure allows for specific interactions that can aid in the identification of similar compounds .

Case Study 1: Cell Viability Testing

In a study assessing the cytotoxic effects of various compounds on cancer cell lines, N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride was used as a standard reference compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity while still allowing for effective cell viability assessment through colorimetric analysis.

Case Study 2: Polymer Development

Another research project focused on developing new epoxy formulations incorporated N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride as a curing agent. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional formulations without this compound.

Wirkmechanismus

The mechanism of action of 1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Similar in structure but contains a nitro group instead of additional methyl groups.

N1,N1,N3-trimethylbenzene-1,3-diamine: Another methylated derivative with different substitution patterns.

Uniqueness

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

1-N,3-N,4-trimethylbenzene-1,3-diamine dihydrochloride is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its biological activity and potential applications are explored through its interactions with enzymes, proteins, and other molecular targets.

Chemical Structure and Properties

The chemical formula for this compound is C10H16Cl2N2. The compound features a benzene ring with three methyl groups and two amino groups in the 1,3-positions. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. It can modulate enzymatic activity through:

- Enzyme Inhibition : The amino groups can interact with the active sites of enzymes, potentially inhibiting their function.

- Signal Transduction Modulation : It may influence cellular signaling pathways by binding to specific receptors.

1. Enzyme Interactions

Research indicates that this compound can be employed in studies focusing on enzyme interactions. For instance, it has been used to investigate the mechanisms of enzyme inhibition and activation in various biochemical pathways.

2. Therapeutic Potential

There is growing interest in the therapeutic applications of this compound:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity in vitro against various pathogens .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and industry. It is classified under hazardous materials due to its potential toxicity:

- Acute Toxicity : Harmful if swallowed or if it comes into contact with skin .

- Chronic Effects : Long-term exposure may lead to adverse health effects; thus, safety measures should be implemented when handling the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine | Contains a nitro group instead of methyl groups | Potentially different enzyme interactions |

| N1,N1,N3-trimethylbenzene-1,3-diamine | Different substitution patterns | Varies in reactivity and toxicity |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding competitively at the active site .

Case Study 2: Anticancer Activity Assessment

In vitro tests were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated significant growth inhibition at specific concentrations compared to control groups.

Eigenschaften

IUPAC Name |

1-N,3-N,4-trimethylbenzene-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMVVFRJYQHSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)NC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.